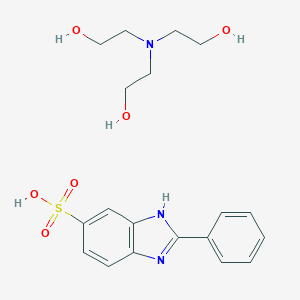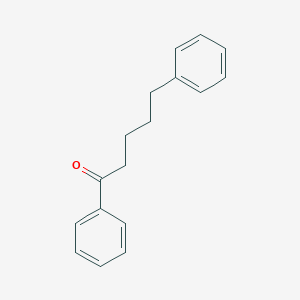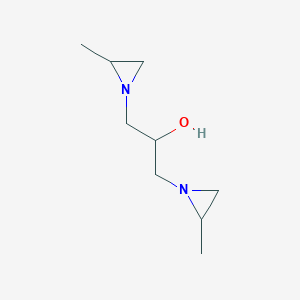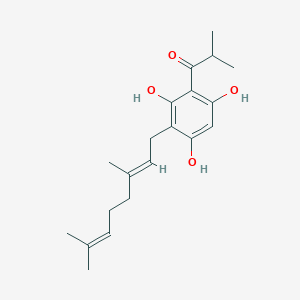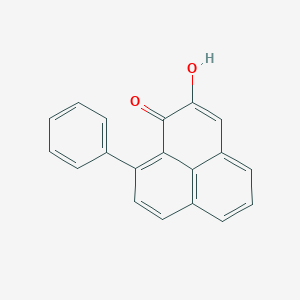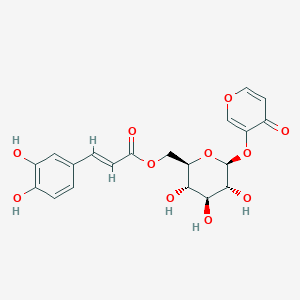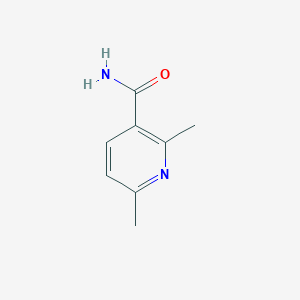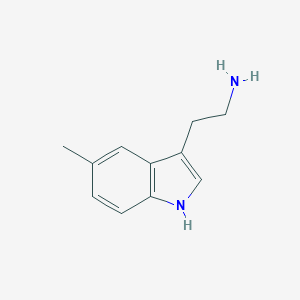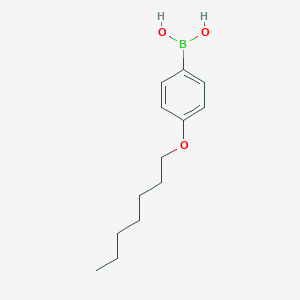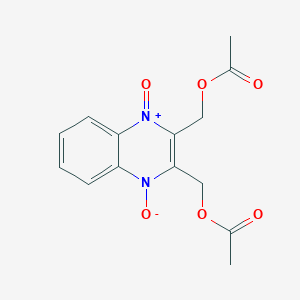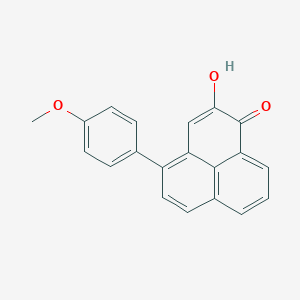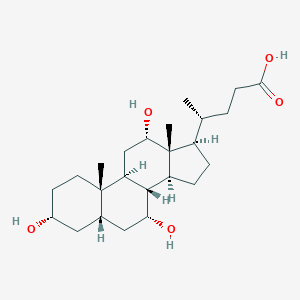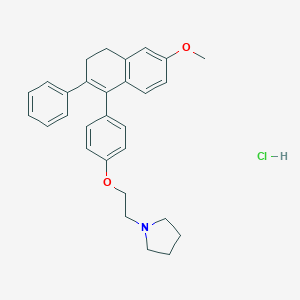![molecular formula C21H24N2O3 B158274 methyl (2S)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate CAS No. 135884-98-9](/img/structure/B158274.png)
methyl (2S)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2S)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a piperazine derivative that has been synthesized through a multi-step process.
作用机制
The mechanism of action of methyl (methyl (2S)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation. It may also work by modulating certain signaling pathways that are involved in neuronal survival.
生化和生理效应
Methyl (methyl (2S)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth, such as matrix metalloproteinases and urokinase-type plasminogen activator. It has also been found to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6. Additionally, it has been shown to protect neurons from damage by reducing oxidative stress and modulating certain signaling pathways.
实验室实验的优点和局限性
One of the advantages of using methyl (methyl (2S)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate in lab experiments is its potential as a novel therapeutic agent. It has shown promising results in various studies, and further research may lead to the development of new treatments for cancer, inflammation, and neurodegenerative diseases. However, one of the limitations of using this compound in lab experiments is its low yield of synthesis, which may make it difficult to obtain large quantities for further studies.
未来方向
There are several future directions that could be explored in the study of methyl (methyl (2S)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate. One possible direction is to investigate its potential as a therapeutic agent for other diseases, such as cardiovascular disease and diabetes. Another direction is to explore its mechanism of action in more detail, in order to better understand how it works and how it could be optimized for therapeutic use. Additionally, further studies could be conducted to improve the synthesis method and increase the yield of the compound, in order to make it more readily available for further research.
合成方法
The synthesis of methyl (methyl (2S)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate involves a multi-step process that includes the reaction of 3-benzyl-2-oxopiperazine with L-alanine methyl ester hydrochloride in the presence of a base, followed by the reaction with phenylacetic acid and a coupling agent. The final product is obtained by purification through column chromatography. The overall yield of the synthesis is approximately 25%.
科学研究应用
Methyl (methyl (2S)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate has shown potential applications in various fields of scientific research. It has been studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells in vitro. It has also been investigated for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Additionally, it has been studied for its potential as a neuroprotective agent, as it has been found to protect neurons from damage in vitro.
属性
CAS 编号 |
135884-98-9 |
|---|---|
产品名称 |
methyl (2S)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate |
分子式 |
C21H24N2O3 |
分子量 |
352.4 g/mol |
IUPAC 名称 |
methyl (2S)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate |
InChI |
InChI=1S/C21H24N2O3/c1-26-21(25)19(15-17-10-6-3-7-11-17)23-13-12-22-18(20(23)24)14-16-8-4-2-5-9-16/h2-11,18-19,22H,12-15H2,1H3/t18-,19-/m0/s1 |
InChI 键 |
ASHDRQJEJVMZJK-OALUTQOASA-N |
手性 SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)N2CCN[C@H](C2=O)CC3=CC=CC=C3 |
SMILES |
COC(=O)C(CC1=CC=CC=C1)N2CCNC(C2=O)CC3=CC=CC=C3 |
规范 SMILES |
COC(=O)C(CC1=CC=CC=C1)N2CCNC(C2=O)CC3=CC=CC=C3 |
同义词 |
EFF-OCH3 methyl 3-phenyl-3-(2'-oxo-3'-benzyl-1'-piperazinyl)propionate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



